7-Amino-4-hydroxyquinoline-2-carboxylic acid
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Overview
Description
7-Amino-4-hydroxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound with significant importance in various scientific fields. This compound is characterized by a quinoline core structure, which consists of a benzene ring fused to a pyridine ring. The presence of amino and hydroxy groups at positions 7 and 4, respectively, along with a carboxylic acid group at position 2, imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-hydroxyquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido intermediate. This intermediate undergoes further reactions to yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, such as using aqueous ethanol as a solvent and proline as a ligand and proton source. These methods aim to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Amino-4-hydroxyquinoline-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Amino-4-hydroxyquinoline-2-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that interact with DNA and proteins.
Pathways Involved: These interactions can influence cellular processes such as gene expression, enzyme activity, and signal transduction.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
Quinoline-4-carboxylic acid: Another quinoline derivative with significant biological activities.
Uniqueness: 7-Amino-4-hydroxyquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
7-amino-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13/h1-4H,11H2,(H,12,13)(H,14,15) |
InChI Key |
JSWKBYZNBWCWMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=CC2=O)C(=O)O |
Origin of Product |
United States |
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